Asebotin

Overview

Description

Asebotin is a natural phenolic compound . It is a type of compound called Chalcones . It is extracted from the leaves of Pieris japonica . This compound shows anti-influenza A virus activity and possesses potent antiviral activity (100% inhibition at the concentration of 1 ug /mL) against highly pathogenic avian influenza strain H5N1 . It can also inhibit the proliferation of murine B cells .

Molecular Structure Analysis

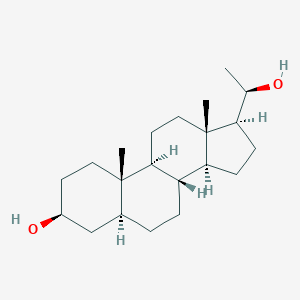

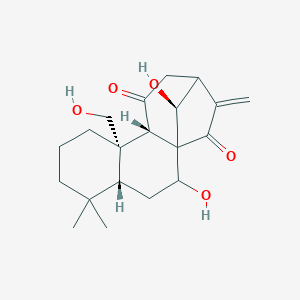

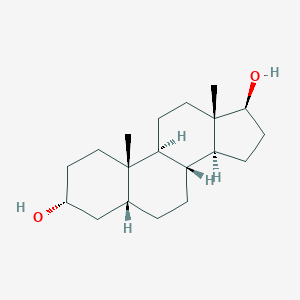

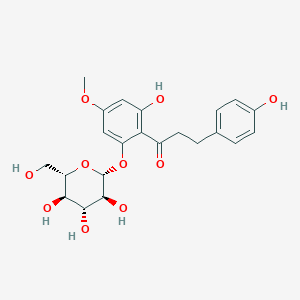

The molecular formula of this compound is C22H26O10 . The compound is a powder in appearance . The chemical name is 1- [2-hydroxy-4-methoxy-6- [ (2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyphenyl]-3- (4-hydroxyphenyl)propan-1-one .

Physical And Chemical Properties Analysis

This compound is a powder in appearance . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The molecular weight is 450.44 .

Scientific Research Applications

1. Anti-Inflammatory and Immunomodulatory Effects

Asebotin, a compound found in various plants, exhibits significant biological activities. For instance, it has been identified to possess anti-influenza A virus activity, indicating potential as an antiviral agent. A study by Mohammed et al. (2014) demonstrated that this compound effectively inhibited influenza A virus, showcasing its potential in antiviral therapies. Additionally, Yao et al. (2005) found that this compound and related compounds from Pieris japonica leaves inhibited the proliferation of murine B and T cells, suggesting immunomodulatory properties.

2. Potential in Treating Neurological Disorders

In the context of neuroprotection and treatment of neurological disorders, research on this compound has shown promising results. Hamdy et al. (2012) isolated this compound from Thalassodendron ciliatum and evaluated its cytotoxic activities against various human cancer cell lines, along with its antiviral and antioxidant activities. These findings indicate a potential role of this compound in neuroprotection and as a therapeutic agent for neurological diseases.

Mechanism of Action

- Primary Targets : Asebotin interacts with several receptors and enzymes.

Target of Action

Biochemical Analysis

Biochemical Properties

Asebotin plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help modulate the levels of reactive oxygen species within cells, thereby protecting them from oxidative damage.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . Furthermore, this compound has been shown to influence the transcription of genes involved in oxidative stress response, thereby modulating the cellular antioxidant capacity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained activation of antioxidant pathways, providing long-term protection against oxidative stress . The stability and degradation of this compound need to be carefully monitored to ensure its efficacy in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance antioxidant defense mechanisms without causing any adverse effects. At high doses, this compound can exhibit toxic effects, leading to cellular damage and impaired function . It is crucial to determine the optimal dosage of this compound to maximize its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as superoxide dismutase and catalase, influencing their activity and modulating the levels of reactive oxygen species . Additionally, this compound affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its effects. For instance, this compound has been shown to accumulate in mitochondria, where it enhances the activity of antioxidant enzymes and protects against oxidative damage . The transport and distribution of this compound are crucial for its efficacy in modulating cellular function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized to mitochondria, where it interacts with key enzymes involved in oxidative stress pathways . This localization allows this compound to effectively modulate the levels of reactive oxygen species and protect cells from oxidative damage. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.

Properties

IUPAC Name |

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O10/c1-30-13-8-15(26)18(14(25)7-4-11-2-5-12(24)6-3-11)16(9-13)31-22-21(29)20(28)19(27)17(10-23)32-22/h2-3,5-6,8-9,17,19-24,26-29H,4,7,10H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCIBORQLVRFMR-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11075-15-3 | |

| Record name | Asebotin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7RG6SKW9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is asebotin and where is it found?

A1: this compound is a naturally occurring dihydrochalcone diglycoside primarily found in plants like Pieris japonica [] and Thalassodendrin ciliatum []. It is structurally similar to phlorizin and belongs to the flavonoid family.

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated several biological activities:

- Anti-influenza A virus activity: Studies have shown that this compound can inhibit the highly pathogenic avian influenza strain H5N1 [] with an IC50 of 2.00 μg/mL [].

- Inhibition of murine B cell proliferation: Research suggests that this compound can significantly inhibit the proliferation of murine B cells in vitro [].

- Inhibition of Na+, K+-ATPase activity: this compound, like other chalcones and dihydrochalcones, displays inhibitory effects on Na+, K+-ATPase activity, which is influenced by the number and position of phenolic hydroxyl groups in its structure [].

Q3: How does the structure of this compound contribute to its activity against the influenza A virus?

A3: While the exact mechanism of this compound's anti-influenza A activity remains unclear, studies suggest that its dihydrochalcone structure plays a significant role. Further research is needed to elucidate the specific interactions between this compound and viral targets.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H26O11, and its molecular weight is 450.44 g/mol.

Q5: Are there any known methods for the chemical synthesis of this compound?

A5: Yes, this compound has been successfully synthesized chemically. While the details of specific synthetic routes are beyond the scope of this Q&A, interested readers can refer to the cited literature for further information [, ].

Q6: Has the relationship between this compound structure and its biological activity been investigated?

A7: Yes, studies have explored the structure-activity relationship (SAR) of this compound and related compounds, particularly their inhibitory effects on Na+, K+-ATPase. These studies highlight the importance of the free hydroxyl group at the 4' position of the dihydrochalcone structure for its inhibitory activity [].

Q7: Are there any analytical methods available to detect and quantify this compound in plant materials?

A8: Yes, several analytical techniques are employed for the detection and quantification of this compound in plant extracts. These include:* High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection [].* Capillary electrophoresis (CE) [].

Q8: What is the ecological significance of this compound?

A9: this compound, as a secondary metabolite in plants, may play a role in plant defense mechanisms. For instance, in Rhododendron periclymenoides, this compound concentration was found to be positively correlated with herbivory by the leaf beetle Pyrrhalta rufosanguinea []. This suggests a potential role of this compound in influencing plant-insect interactions.

Q9: Are there any known instances of this compound inconsistency in plants?

A10: Yes, studies have reported variations in this compound presence in certain plant species. For example, research on Pieris japonica revealed inconsistencies in the occurrence of this compound [, ]. These variations could be attributed to factors like genetic variability, environmental conditions, or seasonal changes.

Q10: What are the potential applications of this compound in drug discovery?

A10: this compound's diverse biological activities make it a promising candidate for further exploration in drug discovery, particularly for developing:

- Antiviral agents: Its activity against influenza A virus warrants further investigation for developing novel antiviral therapies [, ].

- Immunomodulatory drugs: this compound's ability to inhibit B cell proliferation could be leveraged for developing therapies for autoimmune diseases or other conditions involving B cell dysregulation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.